molecular formula C8H13N3O2 B1428082 2,6-Bis(methoxymethyl)pyrimidin-4-amine CAS No. 1250358-31-6

2,6-Bis(methoxymethyl)pyrimidin-4-amine

Cat. No. B1428082
M. Wt: 183.21 g/mol
InChI Key: JZMYXVUTBKQFPS-UHFFFAOYSA-N
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Description

2,6-Bis(methoxymethyl)pyrimidin-4-amine, also known as BMMP, is a pyrimidine derivative that has gained attention in scientific research due to its potential applications in various fields. This compound has a unique structure that makes it a promising candidate for drug development, as well as other scientific applications.

Scientific Research Applications

Corrosion Inhibition

Pyrimidine derivatives, including compounds similar to 2,6-Bis(methoxymethyl)pyrimidin-4-amine, have been studied for their corrosion inhibition properties. A study by Sarkar et al. (2020) showed that pyrimidine derivatives effectively inhibit corrosion in petroleum oil well/tubing steel in acidic environments. This indicates potential applications of 2,6-Bis(methoxymethyl)pyrimidin-4-amine in industrial corrosion protection (Sarkar et al., 2020).

Antifungal Activity

Jafar et al. (2017) researched various pyrimidine derivatives, including compounds structurally related to 2,6-Bis(methoxymethyl)pyrimidin-4-amine, for their antifungal effects. The study concluded that these derivatives can be effective antifungal agents, suggesting potential applications in pharmaceuticals or agriculture (Jafar et al., 2017).

Anticancer Properties

Kumar et al. (2019) synthesized derivatives of pyrimidines and evaluated their therapeutic potential, including anticancer activity. This suggests that 2,6-Bis(methoxymethyl)pyrimidin-4-amine could have potential applications in cancer treatment or as a basis for developing new anticancer drugs (Kumar et al., 2019).

Material Science

Zhang et al. (2005) reported the synthesis of novel polyimides derived from pyrimidine-containing monomers, suggesting that 2,6-Bis(methoxymethyl)pyrimidin-4-amine could be used in the development of new polymeric materials with unique properties (Zhang et al., 2005).

Antiangiogenic Potential

A study by Jafar and Hussein (2021) explored the antiangiogenic effects of synthetic compounds derived from pyrimidine derivatives. This indicates potential research applications of 2,6-Bis(methoxymethyl)pyrimidin-4-amine in developing treatments for diseases involving angiogenesis, like certain cancers (Jafar & Hussein, 2021).

properties

IUPAC Name

2,6-bis(methoxymethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-12-4-6-3-7(9)11-8(10-6)5-13-2/h3H,4-5H2,1-2H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZMYXVUTBKQFPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=NC(=N1)COC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Bis(methoxymethyl)pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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